BenchChemオンラインストアへようこそ!

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

Glucokinase Activator EC50

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a synthetic small molecule that belongs to the 1,2,5-oxadiazole (furazan) benzamide class. It has been reported as an activator of recombinant human glucokinase (GK) with an EC50 of 930 nM in a coupled enzymatic assay.

Molecular Formula C20H21N3O3
Molecular Weight 351.406
CAS No. 866237-78-7
Cat. No. B2816923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
CAS866237-78-7
Molecular FormulaC20H21N3O3
Molecular Weight351.406
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC(C)C
InChIInChI=1S/C20H21N3O3/c1-13(2)12-25-17-10-8-16(9-11-17)20(24)21-19-18(22-26-23-19)15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3,(H,21,23,24)
InChIKeyPZFQKKKCXOYMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide (CAS 866237-78-7) – a 1,2,5-Oxadiazole Benzamide Glucokinase Activator


N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a synthetic small molecule that belongs to the 1,2,5-oxadiazole (furazan) benzamide class. It has been reported as an activator of recombinant human glucokinase (GK) with an EC50 of 930 nM in a coupled enzymatic assay [1]. Structurally, it features a 4-methylphenyl substituent on the 1,2,5-oxadiazole ring and a 2-methylpropoxy group on the benzamide ring, distinguishing it from the more common 1,3,4-oxadiazole-based GK activators [2].

Why Close Analogs of 866237-78-7 Cannot Be Interchanged – SAR Sensitivity of 1,2,5-Oxadiazole Benzamide Glucokinase Activators


Structure–activity relationship (SAR) studies disclosed in the patent literature demonstrate that even modest changes to the aryl substituent at the 4‑position of the 1,2,5-oxadiazole ring drastically modulate glucokinase activation potency and physicochemical profiles [1]. Consequently, analogs such as the 4‑chlorophenyl or 4‑methoxyphenyl derivatives cannot be assumed to exhibit comparable activity, selectivity, or solubility. Direct procurement of the 4‑methylphenyl congener (866237-78-7) is therefore critical for reproducible target‑based experiments and for maintaining integrity in lead‑optimization campaigns.

Quantitative Differentiation Evidence for N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide (866237-78-7)


Glucokinase Activation EC50 of 930 nM Places 866237-78-7 in a Moderate Potency Tier Distinct from Sub‑100 nM Clinical Candidates

In a recombinant human liver glucokinase assay utilizing 5 mM glucose and a G6PDH-coupled NADH detection system, 866237-78-7 exhibited an EC50 of 930 nM [1]. By contrast, the clinically advanced hepatoselective GK activator PF‑04991532 achieves EC50 values of 80–100 nM against human glucokinase . This approximately 10‑fold lower potency positions 866237-78-7 in a moderate‑activity bracket, which may be advantageous for mechanistic studies where full GK activation is undesirable or for use as a starting scaffold requiring further optimization.

Glucokinase Activator EC50 Type 2 Diabetes

1,2,5-Oxadiazole (Furazan) Core Confers a Distinct Electronic and Hydrogen‑Bonding Profile vs the Predominant 1,3,4-Oxadiazole Isomer in GK Activators

The vast majority of oxadiazole‑based glucokinase activators disclosed in the patent and primary literature contain the 1,3,4‑oxadiazole isomer [1]. In contrast, 866237-78-7 incorporates a 1,2,5‑oxadiazole (furazan) ring, which exhibits lower aromaticity and a distinct hydrogen‑bond acceptor topology due to the vicinal oxygen and nitrogen atoms [2]. These electronic differences can influence target‑binding kinetics, metabolic stability, and off‑target promiscuity, making the furazan scaffold a chemically orthogonal entry point for GK activator lead discovery.

1,2,5-oxadiazole Furazan Chemotype Heterocycle

Class-Level Antiplasmodial Activity of 4‑Substituted (1,2,5-Oxadiazol-3-yl)benzamides Supports Exploration of 866237-78-7 in Malaria Research

A recent study demonstrated that 4‑substituted (1,2,5‑oxadiazol‑3‑yl)benzamides, closely related in structure to 866237‑78‑7, exhibit promising activity against the chloroquine‑sensitive Plasmodium falciparum strain [1]. Although the specific antiplasmodial IC50 of 866237‑78‑7 has not yet been reported, its congener 3‑amino‑N‑[4‑(3,4‑diethoxyphenyl)‑1,2,5‑oxadiazol‑3‑yl]benzamide displayed excellent in vitro antiplasmodial activity and full compliance with Lipinski's rules in the same series [1]. This establishes the 1,2,5‑oxadiazole benzamide class as a validated starting point for antimalarial lead discovery and suggests that 866237‑78‑7 warrants evaluation in similar assays.

Antiplasmodial Malaria 1,2,5-oxadiazole Benzamide

Recommended Application Scenarios for N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide (866237-78-7) Based on Quantitative Evidence


Moderate‑Strength Glucokinase Activator Tool Compound for In Vitro Mechanistic Studies

With an EC50 of 930 nM against recombinant human glucokinase [1], 866237-78-7 is ideally suited as a tool compound for experiments requiring partial GK activation, such as dissecting the threshold of insulin secretion potentiation or evaluating combination effects with other antihyperglycemic agents in pancreatic β‑cell lines.

Chemically Diverse Starting Scaffold for 1,2,5-Oxadiazole‑Based GK Activator Lead Optimization

The furazan core distinguishes this compound from the 1,3,4‑oxadiazole chemotype that dominates the GK activator patent landscape [2]. Medicinal chemistry teams seeking intellectual property freedom and novel SAR vectors can use 866237-78-7 as a template for systematic derivatization of the 4‑methylphenyl and 2‑methylpropoxy substituents.

Candidate for Antiplasmodial Screening Panels

Given the demonstrated antiplasmodial activity of structurally related 4‑substituted (1,2,5‑oxadiazol‑3‑yl)benzamides [3], 866237-78-7 represents a logical inclusion in focused libraries for Plasmodium falciparum growth‑inhibition assays, with the potential to deliver new hit compounds for malaria drug discovery.

Physicochemical Probe for 1,2,5-Oxadiazole Drug‑Likeness Profiling

The balanced molecular weight (351.41 g/mol) and the presence of a branched alkyl ether group make 866237-78-7 a suitable probe for evaluating the impact of the 1,2,5‑oxadiazole motif on solubility, permeability, and metabolic stability in comparison with 1,3,4‑oxadiazole counterparts [2].

Quote Request

Request a Quote for N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.